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Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD

repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] By binding to

the MLL-binding pocket of WDR5, OICR-9429 effectively disrupts the formation of the MLL

histone methyltransferase complex, a key player in the regulation of gene expression.[1] This

disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark associated

with active gene transcription. The on-target effects of OICR-9429 have been validated in

various cancer models, where it has been shown to inhibit cell proliferation and induce

differentiation or apoptosis.[1][3][4] This guide provides a comparative analysis of OICR-9429's

performance against other WDR5 inhibitors, supported by experimental data and detailed

protocols.

Comparative Analysis of WDR5 Inhibitors
OICR-9429 has been benchmarked against other small-molecule inhibitors targeting the

WDR5-MLL interaction. The following tables summarize the available quantitative data for

comparison.

Table 1: Biochemical Activity of WDR5 Inhibitors
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Compound Target Assay Type Kd (nM) Kdisp (nM) IC50 (µM)

OICR-9429 WDR5 Biacore 24[5] - -

ITC 52[5] - -

Fluorescence

Polarization
- 64 ± 4[1][2] -

in vitro HMT

assay
- - <1[5][6]

OICR-0547

(Negative

Control)

WDR5 Various No binding - No inhibition

MM-102 WDR5

Competitive

Binding

Assay

- Ki < 1 -

C16 WDR5 Not specified
Picomolar

range
-

Low

nanomolar

LH168 WDR5 NanoBRET EC50 = 10 - -

Table 2: Cellular Activity of WDR5 Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.thesgc.org/chemical-probes/oicr-9429
https://www.thesgc.org/chemical-probes/oicr-9429
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.selleckchem.com/products/oicr-9429.html
https://www.thesgc.org/chemical-probes/oicr-9429
https://www.scitechnol.com/proceedings/the-discovery-and-evaluation-of-oicr9429-a-small-molecule-antagonist-of-the-wdr5mll-interaction-7702.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Line Assay Type IC50 (µM) Effect

OICR-9429
AML (p30-

expressing)
Cell Viability ~5[7]

Inhibition of

proliferation,

induction of

differentiation[1]

Bladder Cancer

(T24, UM-UC-3)
Cell Viability 68, 70[4]

Reduced cell

viability,

apoptosis, cell

cycle arrest[4]

Prostate Cancer

(DU145, PC-3)
Cell Viability 75, 100[3]

Inhibition of

proliferation,

increased

chemosensitivity[

3]

OICR-0547

(Negative

Control)

Various Cell Viability >100
No effect on

viability

MM-102
MLL-rearranged

Leukemia
Cell Growth Not specified

Inhibition of cell

growth, induction

of apoptosis[8]

C16
Glioblastoma

Stem Cells
Cell Viability Not specified

More potent than

OICR-9429 and

MM-102[9]

LH168 MV4-11 (AML) Cell Viability Minimal toxicity -

Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following

diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of OICR-9429
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Caption: OICR-9429 binds to the WIN site of WDR5, disrupting the MLL1 complex and

inhibiting H3K4 methylation.

Co-Immunoprecipitation Workflow
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Caption: Workflow for co-immunoprecipitation of FLAG-WDR5 to validate the disruption of the

WDR5-MLL1 interaction.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5-MLL1
Interaction
This protocol is designed to assess the effect of OICR-9429 on the interaction between

exogenously expressed FLAG-tagged WDR5 and endogenous MLL1.

Materials:
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Cells expressing FLAG-tagged WDR5

OICR-9429 and DMSO (vehicle control)

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100,

and protease inhibitor cocktail.

Anti-FLAG M2 affinity gel

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% TRITON X-100

Elution Buffer: 1x SDS-PAGE sample buffer

Primary antibodies: anti-FLAG, anti-MLL1

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

Treat cells with OICR-9429 or DMSO for the desired time and concentration.

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

Wash the beads three times with Wash Buffer.

Elute the protein complexes by boiling the beads in Elution Buffer for 5 minutes.

Analyze the eluates by SDS-PAGE and Western blotting using anti-FLAG and anti-MLL1

antibodies.

In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by OICR-

9429.
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Materials:

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

Histone H3 peptide (e.g., H3 1-21) as substrate

S-adenosyl-L-[methyl-3H]-methionine (SAM) as the methyl donor

OICR-9429 and DMSO

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

Scintillation fluid

Procedure:

Set up reactions in a 96-well plate.

Add HMT Assay Buffer, histone H3 peptide, and varying concentrations of OICR-9429 or

DMSO.

Add the recombinant MLL1 core complex to initiate the reaction.

Add [3H]-SAM to each well.

Incubate the plate at 30°C for 1-2 hours.

Stop the reaction by adding trichloroacetic acid (TCA).

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of OICR-9429 on the viability of cancer cells.

Materials:
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Cancer cell lines of interest

OICR-9429 and DMSO

96-well opaque plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

Seed cells in a 96-well opaque plate and allow them to attach overnight.

Treat cells with a serial dilution of OICR-9429 or DMSO for 48-72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Conclusion
OICR-9429 is a well-characterized and highly selective chemical probe for studying the

biological functions of the WDR5-MLL interaction. Its on-target effects have been robustly

demonstrated through a variety of biochemical and cellular assays. The availability of a closely

related inactive control compound, OICR-0547, further strengthens its utility as a specific tool

for target validation studies. While newer WDR5 inhibitors with different binding modes and

improved cellular potency are emerging, OICR-9429 remains a valuable reference compound

and a foundational tool for researchers in the field of epigenetics and cancer drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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